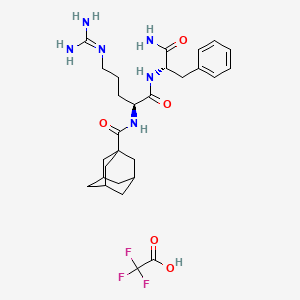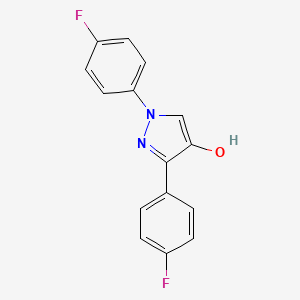
2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) est un composé organique synthétique connu pour ses diverses applications dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend des groupes phénoxy, tétrazol et benzohydrazide. Il est souvent étudié pour ses activités biologiques potentielles et sa réactivité chimique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend :
Préparation de l’acide 2,4-dichlorophénoxyacétique : Ceci est réalisé en chlorant l’acide phénoxyacétique dans des conditions contrôlées.
Formation de l’hydrazide : L’acide 2,4-dichlorophénoxyacétique est ensuite mis à réagir avec l’hydrate d’hydrazine pour former l’hydrazide correspondant.
Réaction de condensation : L’hydrazide est ensuite condensé avec la 1-(3-(1H-tétrazol-1-yl)phényl)éthanone en milieu acide pour former le produit final.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer :
Chloration à grande échelle : de l’acide phénoxyacétique.
Dispositifs de réaction automatisés : pour la formation de l’hydrazide.
Réacteurs à flux continu : pour l’étape de condensation afin de garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) subit diverses réactions chimiques, notamment :
Oxydation : Peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des amines ou d’autres formes réduites.
Substitution : Les atomes d’halogène peuvent être substitués par d’autres groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Hydroxyde de sodium, halogénures d’alkyle.
Principaux produits
Produits d’oxydation : Oxydes et dérivés hydroxylés.
Produits de réduction : Amines et autres formes réduites.
Produits de substitution : Divers dérivés phénoxy substitués.
Applications De Recherche Scientifique
N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et antifongiques potentielles.
Médecine : Recherché pour son utilisation potentielle dans le développement de médicaments, en particulier pour ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) implique :
Cibles moléculaires : Interagit avec des enzymes et des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Module les voies de signalisation liées à l’inflammation et à la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique : Un précurseur dans la synthèse du composé.
1-(3-(1H-tétrazol-1-yl)phényl)éthanone : Un autre précurseur utilisé dans la synthèse.
Dérivés de la benzohydrazide : Composés avec des groupes fonctionnels hydrazide similaires.
Unicité
N’-(1-(3-(1H-tétrazol-1-YL)PH)éthylidène)benzohydrazide de 2((2,4-DI-CL-Phénoxy)ME) est unique en raison de sa combinaison de groupes phénoxy, tétrazol et benzohydrazide, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
478252-11-8 |
|---|---|
Formule moléculaire |
C23H18Cl2N6O2 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H18Cl2N6O2/c1-15(16-6-4-7-19(11-16)31-14-26-29-30-31)27-28-23(32)20-8-3-2-5-17(20)13-33-22-10-9-18(24)12-21(22)25/h2-12,14H,13H2,1H3,(H,28,32)/b27-15+ |
Clé InChI |
UAYWFEWSFZEYMR-JFLMPSFJSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-5-[2-(furan-2-yl)-2-oxoethyl]furan-2(5H)-one](/img/structure/B12044199.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)
![Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-](/img/structure/B12044233.png)





![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)


